Cost and Sourcing Efficiency: Target Compound vs. Regioisomer Analogs
From a procurement perspective, 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carbaldehyde presents a more accessible and economical option compared to its regioisomeric analog 4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde. The target compound is available from multiple vendors at a price of approximately €253 for 25 mg . In contrast, the regioisomer (CAS 1339381-50-8) carries a substantially higher procurement cost, with 100 mg listed at €558 . This represents a marked difference in per-unit pricing that favors the target compound for initial screening and scale-up considerations.
| Evidence Dimension | Procurement Cost (Vendor-Listed Price) |
|---|---|
| Target Compound Data | 25 mg for €253 (approx. €10.12/mg) |
| Comparator Or Baseline | 4-(1-Methyl-1H-pyrazol-4-yl)-1,3-thiazole-2-carbaldehyde: 100 mg for €558 (€5.58/mg) |
| Quantified Difference | Target compound offers 45% lower cost per milligram compared to the comparator |
| Conditions | Pricing data extracted from CymitQuimica vendor listings, reflecting commercial availability |
Why This Matters
The favorable cost structure of the target compound reduces the financial barrier to entry for exploratory synthesis, enabling the procurement of larger quantities for library production or early-stage optimization at a more sustainable cost point.
